4-(1-Azepanyl)-1-butanol

Description

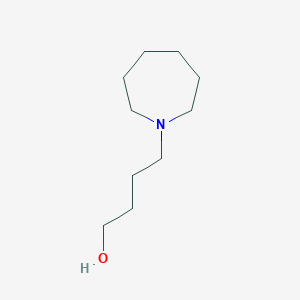

Structure

2D Structure

Properties

IUPAC Name |

4-(azepan-1-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c12-10-6-5-9-11-7-3-1-2-4-8-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZPTXHBVDZYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586382 | |

| Record name | 4-(Azepan-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114960-98-4 | |

| Record name | 4-(Azepan-1-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established and Emerging Synthetic Routes for 4-(1-Azepanyl)-1-butanol

The synthesis of this compound can be approached through various established and emerging chemical strategies. These methods primarily focus on the formation of the crucial carbon-nitrogen bond between the azepane ring and the butanol backbone.

Multi-Step Chemical Synthesis Approaches

Multi-step synthesis provides a reliable, albeit sometimes lengthy, means of producing this compound. These approaches often involve the use of readily available starting materials and well-understood reaction mechanisms.

One of the most direct methods is the nucleophilic substitution of a butanol derivative bearing a leaving group at the 4-position with azepane. For instance, the reaction of 4-chlorobutanol or 4-bromobutanol with azepane in the presence of a base to neutralize the resulting hydrohalic acid can yield the desired product. The synthesis of a closely related compound, 4-(azepan-1-yl)butanoic acid, has been achieved by heating 4-bromobutanoic acid with azepane. A similar strategy can be applied to obtain this compound. To optimize this reaction, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often employed, and an inorganic base such as potassium carbonate is used to scavenge the acid produced.

Another established route is reductive amination . wikipedia.orgjocpr.com This method involves the reaction of a carbonyl compound, such as 4-oxobutanol or a protected version thereof, with azepane to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.org Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective choice for this transformation. This one-pot procedure is advantageous as it avoids the isolation of the potentially unstable iminium intermediate. jocpr.com

A related multi-step approach involves the synthesis of an intermediate that is subsequently converted to the final product. For example, the coupling of p-hydroxybenzyl alcohol with 1-(2-chloroethyl)azepane (B1265521) has been reported in the synthesis of a pharmaceutical intermediate, demonstrating the feasibility of joining an alcohol-containing moiety with a reactive azepane derivative. This suggests a viable pathway where a protected butanol derivative is first coupled with azepane, followed by deprotection to reveal the alcohol functionality.

An illustrative multi-step synthesis of a related compound, 4-(azepan-1-yl)butanoic acid, is presented in the table below, which could be adapted for the synthesis of this compound by starting with a suitable butanol derivative.

| Step | Reagents and Conditions | Product | Yield (%) |

| Esterification | Butanoic acid, H₂SO₄, MeOH, reflux, 6h | Methyl butanoate | 92 |

| Amine Coupling | Methyl butanoate, Azepane, AlCl₃, 40°C, 8h | Methyl 4-(azepan-1-yl)butanoate | 78 |

| Hydrolysis | 2M NaOH, rt, 4h | 4-(azepan-1-yl)butanoic acid | 95 |

Development of Novel and Efficient Synthetic Pathways

Recent research has focused on developing more efficient and atom-economical methods for the synthesis of N-substituted amino alcohols. One such novel approach involves a one-pot Passerini-type reaction of an aldehyde, an isocyanide, and silicon tetrachloride to form an α-trichlorosilyloxy imidoyl chloride intermediate. acsgcipr.org This intermediate can then be reduced in the same pot using a mild reducing agent like ammonia-borane to yield the desired β-amino alcohol derivative. acsgcipr.org This strategy offers a faster and more general route compared to traditional substitution reactions. acsgcipr.org

Another advanced synthetic method is the silyl-aza-Prins cyclization . This reaction has been used to synthesize azepane derivatives from silyl (B83357) bis(homoallylic) amines and aldehydes in the presence of a Lewis acid catalyst like indium trichloride. researchgate.net While this method directly constructs the azepane ring, its principles could be adapted for the functionalization of pre-existing azepane structures.

Intramolecular reductive amination has also been explored for the formation of azepanes, highlighting the versatility of this reaction in constructing cyclic amine systems. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green strategies can be considered.

One key approach is the use of catalytic N-alkylation of amines with alcohols , often referred to as the "hydrogen borrowing" strategy. rsc.org This method involves the oxidation of the alcohol to an aldehyde in situ, followed by condensation with the amine to form an imine, and subsequent reduction of the imine to the N-alkylated amine. The hydrogen produced in the initial oxidation step is used for the final reduction, making this an atom-economical process. rsc.org This would allow for the direct reaction of 1,4-butanediol (B3395766) with azepane using a suitable catalyst.

The use of greener solvents and reaction conditions is another important aspect. For instance, performing reactions in water or under solvent-free conditions, potentially with microwave assistance, can significantly reduce waste and energy consumption. nih.gov The synthesis of cyclic amines via the chlorination of amino alcohols in a one-pot procedure has been demonstrated as a more efficient route that avoids multiple protection/deprotection steps. nih.gov

The table below summarizes some green chemistry approaches applicable to the synthesis of related cyclic amines. nih.gov

| Green Approach | Starting Materials | Reaction Conditions | Product | Key Advantage |

| One-pot chlorination/cyclization | Amino alcohols | SOCl₂, heat | Cyclic amines | Avoids protection/deprotection steps |

| Microwave-assisted alkylation | Amines, Alcohols | Iridium catalyst, solvent-free | Cyclic amines | Atom-economy, solvent-free |

Biocatalytic and Biotechnological Synthesis of Butanol Derivatives

Biocatalysis and biotechnology offer promising alternatives to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. While the direct biotechnological synthesis of this compound has not been reported, related strategies for producing butanol derivatives and amino alcohols can be considered.

Metabolic Engineering Strategies for Related Alcohols

Metabolic engineering aims to modify the biochemical pathways of microorganisms to produce desired chemicals. Significant research has been conducted on engineering microbes like Escherichia coli and Saccharomyces cerevisiae for the production of n-butanol. nih.govnih.govresearchgate.net These efforts typically involve the introduction of the clostridial butanol pathway into these more tractable host organisms. nih.gov

Strategies to enhance butanol production include:

Manipulation of central carbon metabolism to increase the precursor pool (acetyl-CoA). nih.gov

Elimination of competing pathways that divert carbon away from butanol synthesis. nih.gov

Cofactor balancing to ensure a sufficient supply of reducing equivalents (NADH or NADPH). nih.gov

Expression of heterologous enzymes with improved catalytic properties. nih.gov

While these strategies focus on n-butanol, they lay the groundwork for producing functionalized butanols. For example, engineered pathways could be designed to produce 4-hydroxybutyryl-CoA, which could then be reduced to 1,4-butanediol. This diol could then be a substrate for a biocatalytic amination step.

Enzymatic Synthesis and Biotransformation of Azepanyl-butanol Scaffolds

Enzymes offer a powerful tool for the selective synthesis of chiral amino alcohols. nih.govrsc.org Transaminases, for example, can catalyze the amination of ketones to produce chiral amines. rsc.org It is conceivable that a 4-hydroxy-ketone could be a substrate for a transaminase, followed by reduction of the ketone to an alcohol, or that a diketone could be selectively aminated and then reduced.

A one-pot, two-step enzymatic process has been developed for the synthesis of N-substituted 1,2-amino alcohols from simple aldehydes and amines. nih.gov This process utilizes a lyase for hydroxymethylation followed by an imine reductase for asymmetric reductive amination. nih.gov Such a cascade could potentially be adapted for the synthesis of this compound by using an appropriate aldehyde substrate and azepane.

The biocatalytic asymmetric ring-opening of cyclic meso-epoxides to yield enantiopure cyclic trans-β-amino alcohols has also been demonstrated, showcasing the potential of enzymes in creating complex chiral structures. rsc.org

The table below presents examples of biocatalytic synthesis of chiral amino alcohols.

| Enzyme System | Substrates | Product | Key Features |

| Transketolase/Transaminase | Glycolaldehyde, β-hydroxypyruvate | 2-amino-1,3,4-butanetriol | de novo designed pathway in E. coli ucl.ac.uk |

| Epoxide Hydrolase/Dehydrogenase/Transaminase | Cyclic meso-epoxides | (1R,2R)-trans-β-amino alcohols | Fully biocatalytic asymmetric ring-opening rsc.org |

| Lyase/Imine Reductase | Aldehydes, Amines | N-substituted 1,2-amino alcohols | One-pot sequential enzymatic reaction nih.gov |

Derivatization and Analog Development of this compound

The chemical scaffold of this compound, characterized by a saturated seven-membered azepane ring linked to a linear four-carbon alcohol chain, offers multiple avenues for structural modification. acs.org Derivatization and analog development are crucial strategies in medicinal chemistry and material science to refine a molecule's physicochemical properties, biological activity, and target specificity. These modifications typically focus on altering the azepane ring, the butanol side chain, or both, leading to a diverse library of related compounds.

Synthesis of Structurally Modified Azepanyl-Butanol Compounds

The generation of structurally diverse analogs of this compound can be achieved through several established synthetic methodologies. Key strategies include the modification of the butanol side chain into other functional moieties or the alteration of the heterocyclic azepane ring system itself.

One prominent approach involves the transformation of the terminal alcohol into a ketone, which can be further functionalized. For instance, research into novel antipsychotic agents has led to the synthesis of butyrophenone (B1668137) analogs. A notable example is 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one , a diazepane analog of haloperidol. nih.gov In this synthesis, the azepane ring is expanded to a diazepane, and the butanol is replaced by a 4-fluorophenyl butan-1-one moiety. The synthesis of such compounds generally involves the N-alkylation of the appropriate heterocyclic amine (in this case, 1-(4-chlorophenyl)-1,4-diazepane) with an electrophile like 4-chloro-1-(4-fluorophenyl)butan-1-one. This highlights a common strategy where the butanol-derived portion of the molecule is prepared separately and then coupled with the heterocyclic component.

Further modifications can introduce additional functional groups onto the butanoyl backbone. An example found in chemical databases is 4-Amino-1-(azepan-1-yl)-4-phenylbutan-1-one . nih.gov This compound retains the azepane ring and the four-carbon chain but features a ketone at the C1 position and an amino group and a phenyl group at the C4 position, representing a significant structural departure from the parent alcohol.

Alternative synthetic routes for producing related amino alcohols involve building the molecule from different starting materials. For example, a patented process for preparing 4-isopropylamino-1-butanol utilizes the ring-opening of tetrahydrofuran (B95107) with a hydrogen bromide solution to form an intermediate, which is then reacted with isopropylamine. google.com A similar strategy could be adapted to synthesize this compound analogs by reacting the ring-opened intermediate with azepane or a substituted azepane derivative. This method offers a convergent approach to the butanolamine core structure.

The table below summarizes key examples of structurally modified compounds related to this compound, showcasing the diversity achievable through targeted synthesis.

Table 1: Examples of Structurally Modified Azepanyl-Butanol Analogs

| Compound Name | Structural Modification | Parent Compound |

| 4-[4-(4-chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one nih.gov | Azepane → Substituted diazepane; Butanol → Butyrophenone | This compound |

| 4-Amino-1-(azepan-1-yl)-4-phenylbutan-1-one nih.gov | Butanol → Aminophenylbutanone | This compound |

| 4-isopropylamino-1-butanol google.com | Azepane → Isopropylamino group | This compound |

Functional Group Interconversions and Their Synthetic Utility

Functional group interconversion (FGI) is a fundamental tactic in organic synthesis that involves converting one functional group into another. For this compound, the primary alcohol group is the principal site for such transformations, providing access to a variety of valuable synthetic intermediates.

Oxidation to Aldehydes and Carboxylic Acids The primary alcohol of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. pearson.com

To Aldehyde: Using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or employing Swern or Dess-Martin periodinane oxidation protocols would yield 4-(1-Azepanyl)butanal . This aldehyde is a versatile intermediate, suitable for subsequent reactions like reductive amination to form new amines, Wittig reactions to generate alkenes, or aldol (B89426) condensations.

To Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-(1-Azepanyl)butanoic acid . pearson.com This compound is a known research chemical. Carboxylic acids are foundational intermediates that can be converted into a wide array of other functional groups. For example, they can be reacted with alcohols under acidic conditions to form esters (Fischer esterification), converted to acid chlorides using reagents like thionyl chloride (SOCl₂), or coupled with amines to form amides using coupling agents like EDC and HOBt.

Conversion to Halides and Other Leaving Groups The hydroxyl group can be transformed into a good leaving group to facilitate nucleophilic substitution reactions.

To Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert the alcohol into the corresponding alkyl halides, 1-(4-chlorobutyl)azepane or 1-(4-bromobutyl)azepane .

To Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields sulfonate esters, such as 4-(azepan-1-yl)butyl tosylate . These are excellent leaving groups, and the resulting electrophilic compounds can be reacted with various nucleophiles (e.g., cyanides, azides, thiols) to introduce new functionalities at the terminus of the butyl chain.

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a starting point for a multitude of more complex molecules.

Table 2: Key Functional Group Interconversions of this compound

| Starting Material | Reagent(s) | Product | Product Functional Group |

| This compound | PCC or Dess-Martin Periodinane | 4-(1-Azepanyl)butanal | Aldehyde |

| This compound | KMnO₄ or Jones Reagent | 4-(1-Azepanyl)butanoic acid | Carboxylic Acid |

| 4-(1-Azepanyl)butanoic acid | Ethanol (B145695) (EtOH), H₂SO₄ (cat.) | Ethyl 4-(1-azepanyl)butanoate | Ester |

| This compound | Thionyl Chloride (SOCl₂) | 1-(4-chlorobutyl)azepane | Alkyl Halide |

| This compound | Tosyl Chloride (TsCl), Pyridine | 4-(azepan-1-yl)butyl tosylate | Sulfonate Ester |

Structure Activity/property Relationship Sar/spr and Rational Design

Computational Approaches to SAR/SPR of Azepanyl-Butanol Compounds

In modern drug discovery, computational methods are indispensable for predicting the properties of novel compounds, thereby saving time and resources. frontiersin.orgnih.gov These in silico techniques allow for the high-throughput screening of virtual libraries and the prioritization of candidates for synthesis and experimental testing. frontiersin.org

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgfrontiersin.org For azepanyl-butanol compounds, QSAR models could be developed by synthesizing a library of analogs and testing their activity against a specific biological target. The models correlate physicochemical descriptors of the analogs with their measured activity (e.g., pIC50).

While specific QSAR studies on 4-(1-Azepanyl)-1-butanol are not prevalent in public literature, models developed for other azepane derivatives can provide valuable insights. researchgate.netmdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to model the activity of dibenz[b,e]azepine derivatives. mdpi.com These models generate 3D contour maps that highlight regions where steric bulk, electrostatic charge, or other fields are favorable or unfavorable for activity, guiding the rational design of more potent compounds. mdpi.com

Table 1: Illustrative QSAR Data for Hypothetical Azepanyl-Butanol Analogs This table presents hypothetical data to illustrate QSAR principles. The biological activity values are for demonstration purposes only.

| Compound | Modification | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 |

| This compound | Parent Compound | 157.27 | 1.8 | 5.2 |

| Analog A | 4-(4-Methyl-1-azepanyl)-1-butanol | 171.30 | 2.2 | 5.5 |

| Analog B | 4-(4-Hydroxy-1-azepanyl)-1-butanol | 173.27 | 1.3 | 5.8 |

| Analog C | 4-(1-Azepanyl)-2-butanol | 157.27 | 1.7 | 4.9 |

| Analog D | 5-(1-Azepanyl)-1-pentanol | 171.30 | 2.3 | 5.1 |

Similar to QSAR, QSPR modeling establishes relationships between a compound's structure and its physicochemical properties, such as boiling point, water solubility, or chromatographic retention indices. nih.gov For a compound like this compound, QSPR can predict properties crucial for its behavior in biological systems and its viability as a drug candidate.

Studies on aliphatic alcohols have shown that properties can be modeled by dividing the molecular structure into fragments (e.g., the alkyl group and the hydroxyl group) and using descriptors based on graph theory. nih.gov A similar approach for this compound would involve calculating topological and physicochemical descriptors for the azepane ring and the butanol chain to predict key properties. researchgate.netorientjchem.org

Table 2: Key Descriptors for QSPR Modeling of Azepanyl-Butanol Compounds

| Descriptor | Property Predicted | Rationale |

| Topological Polar Surface Area (TPSA) | Intestinal absorption, BBB penetration | Measures the surface sum over all polar atoms, indicating the molecule's polarity. |

| Octanol-Water Partition Coefficient (LogP) | Lipophilicity, membrane permeability | Describes the balance between hydrophilicity and lipophilicity. frontiersin.org |

| Number of Rotatable Bonds | Oral bioavailability, conformational flexibility | A higher number of rotatable bonds can correlate with lower bioavailability. researchgate.net |

| Molecular Weight (MW) | Overall drug-likeness, diffusion | A fundamental descriptor influencing many pharmacokinetic properties. frontiersin.org |

| Hydrogen Bond Donors/Acceptors | Solubility, target binding | The -OH group is a donor and acceptor; the azepane nitrogen is an acceptor. orientjchem.org |

Web-based platforms like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities for a given chemical structure based on SAR analysis of a large database of known active compounds. mdpi.combonviewpress.com These tools calculate probabilities for a compound being active (Pa) or inactive (Pi) for various biological functions. mdpi.com For this compound, an in silico prediction could suggest potential therapeutic applications to be explored experimentally, such as interactions with specific enzymes or receptors. nih.gov

Experimental Validation of Structure-Activity Correlations

Computational models and SAR hypotheses must be validated through the synthesis and biological testing of the designed compounds. acs.orgchemrxiv.org Structure-activity relationship studies on analogs of haloperidol, which feature a butanone chain and a seven-membered diazepane ring, have demonstrated how systematic structural modifications can affect binding affinity at various receptor subtypes. nih.gov Similar experimental validation for this compound would involve creating a series of derivatives—for example, by substituting the azepane ring or altering the length and substitution of the butanol chain—and evaluating their efficacy in relevant biological assays. This process confirms the SAR predictions and can lead to the identification of compounds with improved potency and selectivity. nih.govresearchgate.net

Stereochemical Influences and Conformational Analysis on Biological Activity

Stereochemistry often plays a critical role in a molecule's biological activity. nih.gov The specific three-dimensional arrangement of atoms can determine how well a ligand fits into the binding site of a protein. If substitutions were introduced on the azepane ring or the butanol chain of this compound, chiral centers could be created, leading to stereoisomers (enantiomers or diastereomers). It is common for one isomer to be significantly more active than the others, as its stereochemistry is complementary to the target site. nih.govnih.gov

Conformational analysis, which examines the different spatial arrangements of atoms that result from rotation around single bonds, is also crucial. For the butanol chain, rotations around the C-C bonds can lead to different conformers, such as anti and gauche conformations. The lowest energy conformation is most populated, but the specific conformation required for binding to a biological target may be a higher-energy one. The energy difference between these states can affect binding affinity. Molecular modeling can help rationalize these conformational effects and their impact on activity. acs.org

Physicochemical Descriptors and Their Relationship to Biological Response

The biological response to a compound is heavily influenced by its physicochemical properties, which are quantified by various descriptors. frontiersin.orgfrontiersin.org These descriptors govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP): This descriptor is critical for a drug's ability to cross biological membranes. frontiersin.org For this compound, the balance between the polar alcohol and amine groups and the nonpolar hydrocarbon structure will determine its logP and, consequently, its permeability.

Water Solubility (logS): Adequate aqueous solubility is necessary for a drug to be formulated and absorbed. The presence of the hydroxyl group and the basic nitrogen in the azepane ring would be expected to confer some degree of water solubility. frontiersin.org

Polar Surface Area (PSA): This descriptor correlates well with passive molecular transport through membranes and is often used to predict blood-brain barrier penetration and intestinal absorption. researchgate.net

By systematically modifying the structure of this compound and observing the corresponding changes in these descriptors and the ultimate biological response, a clear relationship can be established to guide the design of analogs with more desirable pharmacokinetic and pharmacodynamic profiles. frontiersin.orgresearchgate.net

Advanced Analytical and Spectroscopic Characterization for Research Purity and Identity

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a cornerstone of chemical analysis, enabling the separation of complex mixtures into their individual components. For a polar molecule like 4-(1-Azepanyl)-1-butanol, which contains a tertiary amine and a primary alcohol, specific chromatographic methods are required for effective separation and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

A sensitive and robust GC-MS method is crucial for detecting potential impurities, including genotoxic impurities (GTIs) that may arise during synthesis. For instance, methods developed for related chloro-butanol compounds demonstrate the high sensitivity required, often achieving detection limits in the parts-per-million (ppm) range. nih.govresearchgate.netsigmaaldrich.com A typical GC-MS method would involve a temperature-programmed oven to ensure efficient separation of the target analyte from residual solvents, starting materials, and byproducts. The use of an internal standard is recommended to ensure accuracy and precision in quantification. nih.gov

Table 1: Representative GC-MS Parameters for Analysis of Butanol Derivatives

| Parameter | Typical Setting | Purpose |

| Column | Phenyl-arylene polymer or similar, 30 m x 0.25 mm ID, 0.25 µm film | Provides appropriate polarity for analyte separation. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Initial 50°C, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Detector | Mass Spectrometer (MS) | Provides mass information for structural identification. |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces characteristic fragmentation patterns. |

| MS Scan Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes and known impurities. epa.gov |

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

High-Performance Liquid Chromatography (HPLC) is often the method of choice for analyzing polar, non-volatile, or thermally labile compounds, making it highly suitable for this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common approach.

Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, to achieve adequate retention and sharp, symmetrical peaks. unirioja.esfishersci.com The pH of the mobile phase is critical, as it will determine the protonation state of the azepane nitrogen and influence its retention characteristics.

Coupling HPLC with mass spectrometry (LC-MS) significantly enhances analytical specificity. nih.gov LC-MS allows for the precise determination of the molecular weight of the parent compound and provides structural information on any co-eluting impurities. For trace-level analysis, such as detecting potential genotoxic impurities in active pharmaceutical ingredients (APIs), highly sensitive techniques like LC-Inductively Coupled Plasma-MS (LC-ICP-MS) have been developed for related butanol compounds. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Polar Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | Standard reversed-phase column for retaining non-polar to moderately polar analytes. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is compatible with MS detection. |

| Gradient | 5% B to 95% B over 15 minutes | Elutes a wide range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detector | UV-Vis (e.g., at 210 nm) or Mass Spectrometer (MS) | UV detection for chromophore-containing compounds; MS for universal and specific detection. |

Capillary Electrophoresis and Micellar Electrokinetic Chromatography (MEKC) for Related Compounds

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC and GC. It is characterized by high separation efficiency, short analysis times, and low consumption of samples and reagents. researchgate.netchromatographyonline.com CE separates ions based on their electrophoretic mobility in an electric field. As this compound is an amino alcohol, it can be protonated at low pH, making it suitable for analysis by capillary zone electrophoresis (CZE). nih.gov

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. kapillarelektrophorese.com In MEKC, a surfactant is added to the buffer above its critical micelle concentration. mdpi.com This forms micelles that act as a pseudo-stationary phase, allowing for differential partitioning of analytes. mdpi.commostwiedzy.pl MEKC is particularly effective for separating mixtures containing related amines and neutral compounds. mostwiedzy.plnih.gov This technique would be invaluable for assessing the purity of this compound by separating it from non-basic impurities or related amino alcohol byproducts.

Table 3: General Parameters for CE/MEKC Analysis of Amino Alcohols

| Parameter | Typical Setting | Purpose |

| Capillary | Fused-silica, 50 µm ID, ~50 cm total length | Standard capillary for CE separations. |

| Background Electrolyte | 20-50 mM Borate or Phosphate buffer | Controls pH and conductivity. |

| pH | 2.5 - 9.5 | pH is adjusted to optimize the charge state of the analytes and the electroosmotic flow (EOF). |

| MEKC Additive | Sodium Dodecyl Sulfate (SDS), 20-50 mM | Surfactant that forms the micellar pseudo-stationary phase. mdpi.com |

| Voltage | 15 - 25 kV | Driving force for the separation. |

| Temperature | 20 - 25 °C | Affects viscosity and migration times. |

| Detection | UV-Vis (e.g., 200 nm) | Direct detection of analytes with chromophores. |

Spectroscopic Methods for Elucidating Chemical Structure at Research Level

Spectroscopic methods provide detailed information about a molecule's structure, bonding, and functional groups. For research-grade characterization, a combination of NMR, IR, and Raman spectroscopy is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring atoms, particularly the electronegative oxygen and nitrogen atoms. docbrown.infothermofisher.com The protons on the carbon adjacent to the hydroxyl group (C4) and those on the carbons adjacent to the azepane nitrogen (C1 and the two α-carbons of the ring) would appear furthest downfield. docbrown.info Spin-spin coupling between adjacent, non-equivalent protons would result in characteristic splitting patterns (e.g., triplets, multiplets), which can be used to confirm connectivity. The hydroxyl proton typically appears as a broad singlet, which can be exchanged with D₂O. docbrown.info

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. docbrown.info Similar to ¹H NMR, the chemical shifts are dictated by the electronic environment. The carbon attached to the hydroxyl group (C4) and the carbons attached to the nitrogen would have the largest chemical shifts (most downfield). docbrown.infomagritek.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further aiding in spectral assignment. magritek.com

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive correlations. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC correlates each proton with the carbon atom to which it is directly attached. These experiments are invaluable for unambiguously assigning all ¹H and ¹³C signals, especially for the complex, overlapping signals expected from the azepane and butyl chains.

Table 4: Predicted ¹H NMR Spectral Data for this compound (Predicted based on analysis of 1-butanol (B46404) and azepane-containing structures)

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| -CH₂- OH (C4-H) | 3.65 | t | 2H |

| -CH₂-N - (C1-H) | 2.60 | t | 2H |

| -CH₂ -CH₂-N- (C2-H) | 1.65 | m | 2H |

| -CH₂-CH₂ -CH₂OH (C3-H) | 1.55 | m | 2H |

| -N-CH₂ - (Ring α-H) | 2.70 | m | 4H |

| -N-CH₂-CH₂ - (Ring β-H) | 1.60 | m | 4H |

| -N-(CH₂)₂-CH₂ - (Ring γ-H) | 1.60 | m | 4H |

| -OH | variable (e.g., 2.5) | br s | 1H |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (Predicted based on analysis of 1-butanol and azepane-containing structures)

| Assignment | Predicted δ (ppm) |

| -C H₂-OH (C4) | 62.5 |

| -C H₂-N- (C1) | 55.0 |

| -N-C H₂- (Ring α-C) | 57.0 |

| -C H₂-CH₂-N- (C2) | 27.0 |

| -CH₂-C H₂-CH₂OH (C3) | 30.0 |

| -N-CH₂-C H₂- (Ring β-C) | 28.0 |

| -N-(CH₂)₂-C H₂- (Ring γ-C) | 27.5 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing complementary information about the functional groups present. plus.ac.at

Infrared (IR) Spectroscopy: An IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. Sharp peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene (B1212753) groups in the butyl chain and azepane ring. A C-N stretching vibration would be expected in the fingerprint region, typically around 1000-1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing vibrations that cause a change in polarizability, making it excellent for observing the C-C and C-N skeletal framework. spectroscopyonline.commdpi.com The C-H stretching modes are also visible in the 2850-3000 cm⁻¹ region. Unlike in IR, the O-H stretch is typically a weak signal in Raman spectra. The symmetric "breathing" modes of the azepane ring can give rise to characteristic signals in the fingerprint region. The complementary nature of IR and Raman provides a more complete vibrational profile of the molecule. plus.ac.atspectroscopyonline.com

Table 6: Expected Vibrational Spectroscopy Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H | Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong | Strong |

| C-H (sp³) | Bend | 1350-1470 | Medium | Medium |

| C-O | Stretch | 1050-1150 | Strong | Medium |

| C-N | Stretch | 1000-1200 | Medium | Medium-Strong |

| C-C | Stretch (Skeletal) | 800-1200 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula with a high degree of confidence.

For this compound, the theoretical exact mass is calculated from the sum of the exact masses of its constituent atoms (C₁₀H₂₁NO). HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass of the protonated molecule, [M+H]⁺, with mass accuracy typically below 5 parts per million (ppm). This level of accuracy is crucial to distinguish the target compound from other potential isobaric interferences—molecules that have the same nominal mass but different elemental formulas.

The verification process involves comparing the experimentally measured m/z value with the theoretical value. A minimal difference between these two values confirms the elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₂₁NO |

| Monoisotopic Mass | 171.16231 u |

| Adduct | [M+H]⁺ |

| Theoretical m/z | 171.16979 u |

This interactive table outlines the fundamental high-resolution mass spectrometry characteristics used to confirm the molecular formula of the target compound.

Application of Analytical Methodologies in Complex Biological and Environmental Matrices

Detecting and quantifying this compound in complex samples, such as blood, urine, water, or soil, presents significant analytical challenges. The low concentrations of the analyte and the presence of a multitude of interfering substances from the matrix necessitate highly selective and sensitive analytical methods. The typical analytical workflow involves sample preparation, chromatographic separation, and detection.

Sample preparation is a critical first step to isolate the analyte from the matrix and minimize interference. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed. The choice of method depends on the specific matrix and the physicochemical properties of the analyte. For instance, an extraction method using a butanol-methanol mixture has been shown to be effective for extracting certain lipids from biological samples and could be adapted for this compound. jfda-online.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex matrices due to its exceptional sensitivity and selectivity. medcraveonline.comnih.gov This technique uses a first stage of mass analysis to isolate the parent ion of the target compound and a second stage to detect specific fragment ions after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio, allowing for reliable quantification at very low levels. nih.gov

Gas chromatography-mass spectrometry (GC-MS) can also be utilized, particularly if the compound or its derivative is sufficiently volatile and thermally stable. nih.govnih.gov

Table 2: Exemplar Analytical Approaches for this compound in Various Matrices

| Matrix Type | Sample Preparation Method | Analytical Technique | Key Parameters / Considerations |

| Biological (Plasma/Blood) | Protein Precipitation followed by SPE | LC-MS/MS | Use of deuterated internal standard; MRM for quantification. |

| Biological (Urine) | Dilute-and-shoot or LLE | LC-MS/MS | Analysis of metabolites may be necessary. nih.gov |

| Environmental (Water) | Solid-Phase Extraction (SPE) | GC-MS or LC-MS/MS | Pre-concentration is often required to achieve detection limits. |

| Environmental (Soil) | Pressurized Liquid Extraction (PLE) | GC-MS | Extensive cleanup is needed to remove matrix interferences. |

This interactive table summarizes potential strategies for the analysis of this compound in challenging biological and environmental samples.

The development and validation of such analytical methods are essential for studies investigating the metabolic fate of the compound in living organisms or its persistence and transport in the environment. jiangnan.edu.cnwho.int The accuracy, precision, and sensitivity of these methods are paramount for generating reliable scientific data. nih.gov

Lack of Publicly Available Data on the Biological Activity of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available information regarding the specific biological and mechanistic activities of the chemical compound this compound. Despite its availability from chemical suppliers for research and development purposes, where it is suggested for use in medicinal chemistry and biomedical research, no studies detailing its pharmacological profile have been published in accessible resources.

The requested investigation into the in vitro pharmacological profiling, including receptor binding, enzyme inhibition, cellular signaling modulation, and immunomodulatory effects, yielded no specific data for this compound. Similarly, searches for mechanistic explorations of cellular responses and cytotoxicity, such as the induction of apoptotic pathways, did not return any relevant findings for this particular compound.

Consequently, the generation of an article detailing the biological activity and mechanistic investigations of this compound, as per the specified outline, is not possible at this time due to the absence of foundational research data in the public domain.

Biological Activity and Mechanistic Investigations

Mechanistic Exploration of Cellular Responses and Cytotoxicity

Alterations in Membrane Integrity and Cellular Homeostasis

There is no available scientific literature that investigates the effects of 4-(1-Azepanyl)-1-butanol on membrane integrity or cellular homeostasis. While studies on 1-butanol (B46404) have shown that it can disrupt cell membranes and affect cellular processes, these findings cannot be directly extrapolated to its azepane derivative. nih.govmdpi.com Research on other molecules has demonstrated that chemical chaperones can ameliorate cellular stress and improve homeostasis, but no such studies have been conducted on this compound. nih.gov

Role of Specific Kinases and Regulatory Molecules in Biological Action (e.g., Rho-associated kinase)

No research has been published detailing the interaction of this compound with any specific kinases, including Rho-associated kinase (ROCK). Studies have established that 1-butanol can induce cellular changes through ROCK-dependent pathways and that ROCK signaling is crucial for tissue homeostasis. nih.govmdpi.com However, the influence of the addition of a 1-azepanyl group to the butanol structure on this or any other kinase pathway has not been explored.

Antimicrobial Efficacy and Mechanisms of Action

There are no studies available that assess the antimicrobial efficacy of this compound against any bacteria, fungi, or other microbes. Consequently, its mechanism of action as a potential antimicrobial agent remains unknown. General research into butanol's effects on microbial cells indicates that it can damage the cell membrane, but this is a property of the parent alcohol and not specific to the derivative . mdpi.com

Bioactivity in Disease Models and Therapeutic Relevance

A search of scientific databases reveals no in silico predictions, such as those from Prediction of Activity Spectra for Substances (PASS) or other computational models, for this compound. Such studies are essential for forecasting a compound's potential biological activities and guiding further experimental research, but they have not been performed or published for this molecule. nih.govpharmacophorejournal.com

Consistent with the lack of research in other areas, there has been no identification or validation of specific molecular targets for this compound. The process of discovering and confirming the molecular entities (e.g., receptors, enzymes) with which a compound interacts is fundamental to understanding its therapeutic potential, but this work has not been undertaken for this compound.

Pharmacokinetics, Drug Metabolism, and Excretion Adme/dmpk Research

Absorption Mechanisms and Bioavailability Studies

No studies were identified that specifically investigate the absorption of 4-(1-Azepanyl)-1-butanol.

Gastrointestinal Absorption Investigations

Information regarding the gastrointestinal (GI) absorption of this compound is not available. To assess this, in vitro studies using models like Caco-2 cell monolayers would be required to predict intestinal permeability. In vivo studies in preclinical models would be necessary to determine the rate and extent of absorption after oral administration, and to calculate key parameters such as bioavailability. Factors such as the compound's physicochemical properties (e.g., solubility, lipophilicity) would heavily influence its absorption profile. For instance, predictions for structurally similar compounds can sometimes be made; however, without experimental data on this compound, any such prediction would be purely speculative.

Dermal and Inhalation Absorption Profiles in Preclinical Models

There is no available data on the dermal or inhalation absorption of this compound. Dermal absorption studies would typically involve in vitro models using excised skin or in vivo models to assess the compound's ability to penetrate the stratum corneum and enter systemic circulation. Inhalation studies would require specialized equipment to expose preclinical models to aerosolized forms of the compound and measure its uptake through the respiratory tract.

Distribution Characteristics within Biological Systems

The distribution of a compound determines its concentration at various sites in the body. No such data has been published for this compound.

Tissue Distribution Studies and Organ Accumulation

To understand the distribution of this compound, studies in preclinical models would need to be conducted. These studies would involve administering the compound and subsequently measuring its concentration in various tissues and organs (e.g., liver, kidney, brain, fat) over time. This would reveal whether the compound has a propensity to accumulate in specific tissues, which is a critical aspect of its pharmacokinetic profile.

Plasma Protein Binding Dynamics

The extent to which a compound binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its pharmacological activity and clearance. wikipedia.orgbioanalysis-zone.com There are no published studies that have determined the plasma protein binding of this compound. Such studies, typically conducted using techniques like equilibrium dialysis or ultrafiltration, are essential for interpreting pharmacokinetic data. bioanalysis-zone.com

Metabolic Pathways and Enzyme Identification

The metabolism of a compound is a key determinant of its duration of action and the formation of potentially active or toxic metabolites. The metabolic fate of this compound has not been elucidated in any published research.

To identify the metabolic pathways, in vitro studies using liver microsomes, hepatocytes, or recombinant enzymes would be necessary. europa.eu These studies would help to identify the major metabolites and the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for the biotransformation of this compound. nih.gov For example, the butanol moiety might undergo oxidation via alcohol and aldehyde dehydrogenases to form the corresponding carboxylic acid, a common metabolic pathway for primary alcohols. wikipedia.org However, without experimental verification, this remains hypothetical.

Identification of Phase I and Phase II Metabolizing Enzymes

The metabolism of this compound is expected to proceed through two main phases of enzymatic reactions.

Phase I Metabolism:

The initial and most significant metabolic step for the 1-butanol (B46404) portion of the molecule is oxidation. This process is primarily catalyzed by alcohol dehydrogenase (ADH) , which converts the primary alcohol into its corresponding aldehyde, butyraldehyde (B50154). wikipedia.orgwikipedia.org Subsequently, aldehyde dehydrogenase (ALDH) further oxidizes butyraldehyde to butyric acid. wikipedia.orgwikipedia.org

The azepane ring, a saturated seven-membered heterocycle, is also susceptible to Phase I metabolism. Cytochrome P450 (CYP) enzymes are the principal catalysts for the oxidation of such cyclic amines. upol.cz These reactions can include N-dealkylation, ring hydroxylation, and oxidation to form N-oxides. upol.cznih.gov The specific CYP isozymes involved would require experimental determination, but common drug-metabolizing CYPs such as CYP3A4, CYP2D6, and CYP2C9 are potential candidates.

Phase II Metabolism:

Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. The butyric acid metabolite can be activated to butyryl-CoA and subsequently enter the β-oxidation pathway, ultimately being metabolized to carbon dioxide and water. wikipedia.org

If hydroxylation occurs on the azepane ring, the resulting hydroxyl group can be a substrate for UDP-glucuronosyltransferases (UGTs) , leading to the formation of glucuronide conjugates. upol.cz Similarly, if any phenolic metabolites are formed through aromatic hydroxylation (less likely for a saturated ring), they could be substrates for sulfotransferases (SULTs) . upol.cz

Metabolite Profiling and Structural Elucidation

Based on the predicted enzymatic pathways, a range of metabolites for this compound can be anticipated. The structural elucidation of these metabolites would typically be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Anticipated Metabolites of this compound

| Metabolite | Predicted Metabolic Pathway |

| 4-(1-Azepanyl)butanal | Oxidation of the primary alcohol by ADH. |

| 4-(1-Azepanyl)butanoic acid | Oxidation of the aldehyde by ALDH. |

| Hydroxylated azepane derivatives | CYP450-mediated oxidation of the azepane ring at various positions. |

| Azepane N-oxide | CYP450-mediated oxidation of the nitrogen atom in the azepane ring. |

| Glucuronide conjugates | UGT-mediated conjugation of hydroxylated metabolites. |

Drug-Drug Interaction Potential via Metabolic Inhibition/Induction

The potential for this compound to be involved in drug-drug interactions (DDIs) would primarily stem from its interaction with CYP450 enzymes.

If the compound is a substrate for a specific CYP isozyme, co-administration with a known inhibitor of that enzyme could lead to increased plasma concentrations of this compound. For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) or ritonavir (B1064) could potentially elevate its levels. Conversely, co-administration with a CYP inducer, such as rifampicin, could decrease its plasma concentrations.

Furthermore, it is possible that this compound or its metabolites could themselves inhibit or induce CYP enzymes, thereby affecting the metabolism of other co-administered drugs. mdpi.com For instance, if it were found to be a competitive inhibitor of CYP2D6, it could increase the exposure of drugs that are primarily metabolized by this enzyme. mdpi.com Given that the metabolism of ethanol (B145695) involves ADH and ALDH, there is also a potential for interaction with alcohol, which could lead to altered metabolism of both substances. ajrms.comwikipedia.org

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for the metabolites of this compound is expected to be through the urine. The more polar metabolites, such as the carboxylic acid and glucuronide conjugates, are likely to be efficiently eliminated by the kidneys. nih.gov A smaller portion may be excreted in the feces via biliary excretion, particularly for larger glucuronide conjugates. nih.gov The parent compound, being more lipophilic, is less likely to be excreted unchanged in significant amounts.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

In the absence of clinical data, physiologically based pharmacokinetic (PBPK) modeling would be an invaluable tool to simulate the ADME properties of this compound. fda.govmdpi.comnih.govfrontiersin.org A PBPK model would integrate the compound's physicochemical properties (such as molecular weight, pKa, and lipophilicity) with physiological data from humans or preclinical species.

By incorporating in vitro metabolic data from human liver microsomes or hepatocytes, a PBPK model could predict human pharmacokinetic parameters such as clearance, volume of distribution, and half-life. fda.govmdpi.com Furthermore, PBPK simulations could be used to explore the potential for DDIs and to predict pharmacokinetic profiles in special populations, such as individuals with renal or hepatic impairment. fda.gov

Toxicological Research: Mechanistic Insights

Molecular and Cellular Mechanisms of Toxicity

The molecular and cellular mechanisms of toxicity for 4-(1-Azepanyl)-1-butanol have not been specifically elucidated in published research. However, based on its structure as a heterocyclic amine, potential mechanisms can be inferred from related compounds. nih.govnih.gov

Subcellular Organelle Dysfunction (e.g., Mitochondrial Effects)

While direct studies on this compound are unavailable, heterocyclic aromatic amines (HAAs) and other amine compounds have been shown to induce mitochondrial dysfunction. nih.govmdpi.com The primary mechanisms often involve the induction of oxidative stress, leading to a cascade of deleterious effects within the mitochondria. nih.gov

Potential mitochondrial effects could include:

Increased Reactive Oxygen Species (ROS) Production: The metabolism of amine compounds can lead to the generation of ROS, overwhelming the cell's antioxidant defenses. nih.gov

Mitochondrial Membrane Potential Disruption: Excessive ROS can damage the mitochondrial membrane, leading to a loss of the membrane potential, which is crucial for ATP synthesis. mdpi.com

Impaired Cellular Respiration: Damage to the mitochondrial electron transport chain can inhibit cellular respiration, leading to decreased ATP production and cellular energy crisis. google.com

Induction of Apoptosis: Mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway, leading to programmed cell death. nih.govmdpi.com

For instance, studies on other HAAs have demonstrated their ability to decrease the survival rate of neuronal cells in a dose-dependent manner, an effect linked to REDOX imbalance and reduced mitochondrial membrane potential. nih.gov

Genetic Toxicity and Mutagenicity Mechanisms

The genotoxicity of this compound has not been reported. However, many heterocyclic amines are known to be mutagenic and carcinogenic. botanical-online.comresearchgate.net The primary mechanism of genotoxicity for HAAs involves their metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts. nih.govjst.go.jpnih.gov

The potential steps in the genotoxic mechanism of a compound like this compound could be:

Metabolic Activation: The compound could be metabolized by cytochrome P-450 enzymes, particularly in the liver, to form N-hydroxy derivatives. nih.govjst.go.jp

Formation of Reactive Esters: These intermediates can be further esterified by enzymes such as N-acetyltransferases or sulfotransferases to form reactive esters.

DNA Adduct Formation: The reactive esters can then covalently bind to DNA bases, primarily guanine, forming DNA adducts.

Mutation Induction: If not repaired, these DNA adducts can lead to mutations during DNA replication, potentially initiating carcinogenesis.

Studies on various HAAs have consistently shown positive results in genotoxicity assays like the Ames test (a bacterial reverse mutation assay) and in assays measuring DNA repair in hepatocytes, indicating their potential to damage genetic material. nih.govjst.go.jp

Mechanisms of Organ-Specific Toxicity (e.g., Nervous System, Developmental Systems)

Specific data on the organ-specific toxicity of this compound is not available. However, based on its structural components—an azepane ring and a butanol chain—potential targets can be hypothesized.

Nervous System: Amine-related compounds have been implicated in neurotoxicity. nih.goveuropeanreview.org The mechanisms can be complex and may involve:

Neurotransmitter System Disruption: Interference with the synthesis, release, or metabolism of neurotransmitters. Some heterocyclic amines are known to inhibit monoamine oxidase (MAO), an enzyme crucial for dopamine (B1211576) metabolism. nih.gov

Oxidative Stress: As mentioned, the generation of ROS can be particularly damaging to neuronal cells, which have high metabolic rates and are rich in lipids susceptible to peroxidation. nih.gov

Neuromelanin Binding: Some neurotoxicants can bind to neuromelanin in dopaminergic neurons, leading to their accumulation and potential for localized toxicity. nih.govoup.com

Developmental Systems: The developmental toxicity of this compound is unknown. However, some azepane derivatives have been investigated for their effects on reproduction and development. For example, a developmental toxicity study on one azepane derivative showed no reproductive effects at certain doses. europa.eu It is important to note that toxicity is highly dependent on the specific structure of the compound.

In Vitro Toxicological Assays and Predictive Modeling for Hazard Identification

A variety of in vitro toxicological assays and predictive modeling techniques are available to assess the potential hazards of new chemical entities like this compound, especially when in vivo data is lacking. researchgate.net

In Vitro Toxicological Assays: These assays use cultured cells to evaluate specific toxicological endpoints.

| Assay Type | Endpoint Measured | Relevance |

| Cytotoxicity Assays | Cell viability, membrane integrity (e.g., MTT, LDH leakage) | General toxicity assessment |

| Genotoxicity Assays | DNA damage (e.g., Comet assay), gene mutations (e.g., Ames test), chromosomal aberrations | Mutagenic and carcinogenic potential |

| Mechanistic Assays | ROS production, mitochondrial membrane potential, caspase activity | Elucidation of specific toxicity pathways |

| Organ-Specific Assays | Use of specific cell lines (e.g., neuronal cells, hepatocytes) to assess target organ toxicity | Identification of organs at risk |

Predictive Modeling for Hazard Identification: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are used to predict the toxicological properties of a chemical based on its structure. researchgate.netnih.goveuropa.eu

QSAR Models: These models correlate the chemical structure of a compound with its biological activity. For a compound like this compound, QSAR models for endpoints such as mutagenicity, carcinogenicity, and skin sensitization could be applied. europa.eunih.gov

Read-Across: This approach involves predicting the properties of a substance by using data from structurally similar chemicals.

Expert Systems: These are software programs that contain a knowledge base of toxicological rules and data to predict toxicity.

The reliability of these predictive models depends on the quality and extent of the data used to build them and the similarity of the new chemical to those in the training set. nih.gov

Comparative Mechanistic Toxicology with Structurally Related Compounds

Due to the lack of direct data, comparing the potential toxicology of this compound with structurally related compounds is essential for hazard estimation.

Comparison with n-Butanol: The butanol portion of the molecule suggests some similarities in toxicokinetic properties. n-Butanol is known to be metabolized by alcohol and aldehyde dehydrogenases. nih.gov It can cause irritation to the eyes, skin, and respiratory tract, and at high concentrations, it can lead to central nervous system depression. mdpi.comresearchgate.net The presence of the azepane ring in this compound would significantly alter its physicochemical properties and likely its metabolic fate and toxicological profile compared to simple n-butanol.

Comparison with other Azepane Derivatives: The azepane ring is a seven-membered heterocyclic amine found in various biologically active compounds. researchgate.nettandfonline.comnih.gov The toxicological properties of azepane derivatives are highly variable and depend on the other substituents on the ring. nih.govnih.gov

Some azepane derivatives have shown cytotoxic activity, with the length of an attached alkyl chain influencing the potency. nih.gov

Certain biphenyloxy-alkyl-azepane derivatives have been found to have low toxicity in specific assays, including low hepatotoxicity and no mutagenicity up to certain concentrations. nih.gov

The bioactivation of cyclic tertiary amines, including azepanes, can lead to the formation of reactive iminium intermediates, which can be a source of toxicity. nih.gov

Structure-Activity Relationship (SAR) Considerations: The combination of the azepane ring and the butanol chain in this compound presents a unique structure. The nitrogen atom in the azepane ring can influence the molecule's polarity, basicity, and potential to engage in hydrogen bonding, all of which affect its toxicokinetics and toxicodynamics. The length and functionality of the butanol chain will also play a critical role in its interaction with biological targets.

Development of Mechanistic-Based Risk Assessment Methodologies

A mechanistic-based risk assessment for a novel compound like this compound would integrate various data types to provide a more robust evaluation of potential human health risks than traditional methods. mdpi.comresearchgate.netbohrium.com

The development of such a methodology would involve:

Hazard Identification: Utilizing in silico methods (QSAR, read-across) and a battery of in vitro assays to identify potential hazards such as genotoxicity, cytotoxicity, and target organ toxicity. nih.gov

Dose-Response Assessment: Employing in vitro data to establish concentration-response relationships for key toxicological endpoints. This can help in identifying points of departure for risk assessment.

Exposure Assessment: While not a focus of this toxicological review, this step would involve estimating the potential human exposure to the compound.

Risk Characterization: Integrating the hazard and dose-response information with exposure data to estimate the likelihood of adverse effects in humans.

A key component of a modern, mechanistic-based risk assessment is the concept of the Adverse Outcome Pathway (AOP) . An AOP is a conceptual framework that links a molecular initiating event (e.g., binding of the chemical to a receptor) to an adverse outcome at the individual or population level through a series of key events at different levels of biological organization. For a compound like this compound, developing AOPs related to potential neurotoxicity or genotoxicity would be a crucial step in a mechanistic risk assessment.

Preclinical Research Models and Translational Studies

In Vitro Cellular and Organoid Models for Efficacy and Toxicity Screening

The scientific literature lacks any studies using human or animal cell lines, or advanced 3D culture and organoid systems, to evaluate the efficacy or toxicity of 4-(1-Azepanyl)-1-butanol.

Human and Animal Cell Line-Based Assays

No data is available on the use of human or animal cell line-based assays to screen this compound.

Advanced 3D Culture Systems and Organoids for Disease Modeling

There is no information regarding the use of 3D culture systems or organoids to model diseases in studies involving this compound.

In Vivo Animal Models for Systemic Effects and Pharmacological Evaluation

No records of in vivo studies in any animal models to assess the systemic effects or pharmacological properties of this compound were found.

Rodent Models (e.g., Mouse, Rat) in Disease-Specific Contexts

No research has been published detailing the use of rodent models to evaluate this compound in any disease context.

Non-Rodent Models for Translational Relevance

There is no available data on the use of non-rodent models for translational studies of this compound.

Genetically Engineered and Chemically Induced Animal Models

No studies utilizing genetically engineered or chemically induced animal models to investigate the effects of this compound have been documented in the scientific literature.

Computational Chemistry and Advanced Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict electronic structure, molecular geometries, and reactivity indices. For "4-(1-Azepanyl)-1-butanol," Density Functional Theory (DFT) is a commonly employed method, offering a favorable balance between computational cost and accuracy for a molecule of this size.

Quantum chemical methods are instrumental in mapping out potential chemical transformations involving "this compound." For instance, in reactions such as N-alkylation or the formation of amides from esters, these calculations can elucidate the step-by-step mechanism. acs.orgfiveable.me By locating the transition state (TS)—the highest energy point along the reaction coordinate—researchers can understand the energetic barriers that govern the reaction rate.

For "this compound," a key reaction pathway of interest could be its synthesis or its metabolic degradation. Computational models can predict the most likely sites for electrophilic or nucleophilic attack. The nitrogen atom in the azepane ring, with its lone pair of electrons, is a primary nucleophilic center, while the hydroxyl group's oxygen is another. acs.org Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, can systematically explore potential reactions, for example, with an oxidizing agent or a carbene, to predict novel products and their formation pathways. rsc.org

A hypothetical reaction, such as the amidation of an activated ester by "this compound," can be modeled to compare different mechanistic possibilities, like a concerted versus a stepwise pathway. acs.org The calculated energy profile, including reactants, intermediates, transition states, and products, reveals the most favorable route.

Illustrative Data Table: Predicted Transition State Energies for a Hypothetical Reaction The following table presents hypothetical data for the reaction of this compound with a model electrophile, calculated using a DFT method (e.g., B3LYP/6-31G(d)). This data is for illustrative purposes only.

| Reaction Pathway | Transition State (TS) | Activation Energy (kcal/mol) |

| N-Alkylation | TS_N-Alkylation | 18.5 |

| O-Alkylation | TS_O-Alkylation | 25.2 |

| Dehydration | TS_Dehydration | 45.8 |

Quantum chemical calculations provide access to fundamental thermodynamic and kinetic parameters. rsc.org By performing frequency calculations on the optimized geometries of reactants, transition states, and products, one can determine key values such as enthalpy (H), entropy (S), and Gibbs free energy (G).

These parameters are crucial for predicting the spontaneity (ΔG) and heat release/absorption (ΔH) of a reaction. hbku.edu.qa For example, the gas-phase enthalpy of formation for "this compound" can be calculated using high-level composite methods like G3 or G4, which offer high accuracy. researchgate.net These theoretical values can be benchmarked against experimental data for similar amino alcohols to ensure their reliability. hbku.edu.qa

Kinetic parameters, primarily the activation energy (Ea), are derived from the energy difference between the reactants and the transition state. rsc.org This information is vital for predicting reaction rates and understanding how factors like temperature or the presence of a catalyst might influence the transformation of "this compound." rsc.org

Illustrative Data Table: Calculated Thermodynamic Parameters The following table shows representative thermodynamic data for this compound, hypothetically calculated at 298.15 K. This data is for illustrative purposes.

| Parameter | Value | Units |

| Standard Enthalpy of Formation (Gas) | -85.3 | kcal/mol |

| Standard Gibbs Free Energy of Formation (Gas) | -15.7 | kcal/mol |

| Entropy (Gas) | 115.2 | cal/mol·K |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations model the behavior of a molecule and its environment (like water or a biological membrane) by applying classical mechanics, providing a "movie" of atomic motion. arxiv.org

In the context of drug discovery, a primary application of MD simulations is to study how a ligand like "this compound" interacts with a protein target. researchgate.net The inherent flexibility of both the ligand and the protein is crucial for the binding process, which can be described by models like "induced fit" or "conformational selection." acs.orgmdpi.com

MD simulations can start from a docked pose of the ligand in the protein's binding site. Over nanoseconds to microseconds of simulation time, the stability of this pose can be assessed. nih.gov The simulation reveals key interactions, such as hydrogen bonds between the ligand's hydroxyl or amine groups and amino acid residues, as well as van der Waals and hydrophobic interactions. researchgate.net These simulations can help refine docking results and provide a more realistic picture of the binding event. arxiv.org

Furthermore, advanced techniques like umbrella sampling or free energy perturbation (FEP) can be used with MD to calculate the binding free energy, which is a theoretical prediction of the ligand's binding affinity for the target protein. purdue.edu

For a compound to be orally bioavailable, it must often cross cell membranes. MD simulations are a powerful tool for modeling the process of passive membrane permeation. nih.govnih.gov In these simulations, "this compound" is placed in a system containing a model lipid bilayer and water.

By running an unbiased simulation, one can sometimes observe the spontaneous crossing of the molecule through the membrane. nih.gov More commonly, enhanced sampling techniques are used to calculate the potential of mean force (PMF), which represents the free energy profile of the molecule as it moves from the water, through the hydrophobic core of the membrane, and into the water on the other side. acs.orgresearchgate.net The height of the energy barrier in this profile is directly related to the permeability coefficient of the molecule, providing a prediction of its ability to be absorbed. rsc.org

Chemoinformatics and Virtual Screening in Drug Discovery

Chemoinformatics applies computational methods to solve chemical problems, particularly in the large-scale analysis of chemical data in drug discovery. acs.org If "this compound" were identified as a hit compound, chemoinformatics tools would be essential for the next steps.

Virtual screening is a key chemoinformatics technique used to search large libraries of compounds to find those most likely to bind to a target of interest. mdpi.comnih.gov There are two main approaches:

Ligand-Based Virtual Screening (LBVS): If a set of molecules with known activity (like other amino alcohols) is available, a pharmacophore model can be built. researchgate.net This model represents the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity. The pharmacophore for "this compound" would likely include the nitrogen atom as a basic group/hydrogen bond acceptor, the hydroxyl group as a donor/acceptor, and the aliphatic structure as a hydrophobic feature. This model can then be used to rapidly screen databases for other molecules that fit these criteria. mdpi.com

Structure-Based Virtual Screening (SBVS): When the 3D structure of the protein target is known, SBVS (or docking) is used. mdpi.com Millions of compounds can be computationally docked into the protein's binding site, and a scoring function is used to rank them based on their predicted binding affinity. nih.gov This process can identify novel scaffolds that may have better properties than the initial hit.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed, correlating physicochemical properties of a series of related compounds with their biological activity to build predictive models that can guide the design of more potent analogs. nih.gov

De Novo Design and Optimization of Novel Azepanyl-butanol Analogues

The computational design and optimization of novel analogues of this compound represent a focused effort to enhance the therapeutic potential of this chemical scaffold. Through advanced molecular modeling and de novo design techniques, researchers can explore vast chemical spaces to identify derivatives with improved potency, selectivity, and pharmacokinetic profiles. These computational approaches are instrumental in accelerating the drug discovery process, reducing the reliance on costly and time-consuming traditional synthesis and screening methods. emanresearch.orgnih.gov

The foundation of de novo design lies in the iterative construction of novel molecular structures within the confines of a target's binding site. bakerlab.org This process typically begins with a seed fragment or, in some cases, a single atom, and progressively builds a larger molecule by adding chemical moieties that favorably interact with the protein's active site. For the azepanyl-butanol scaffold, computational strategies would aim to elaborate upon its core structure to maximize interactions with a specific biological target.

One key area of application for azepane-containing compounds has been in the development of protein kinase inhibitors. For instance, structure-based optimization of azepane derivatives has been successfully employed to develop potent inhibitors of Protein Kinase B (PKB), also known as Akt. cardiff.ac.uk In such a campaign, the initial lead compound, which may share structural similarities with the azepanyl-butanol core, is analyzed within the crystal structure of the target protein. Molecular modeling studies then guide the rational design of new analogues by identifying key areas for modification. cardiff.ac.uk

For example, based on the co-crystal structure of a lead compound with its target, medicinal chemists and computational scientists can propose modifications to the azepane ring, the butanol linker, or introduce new substituents to exploit specific pockets within the binding site. These modifications are designed to form additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby increasing the binding affinity and inhibitory activity of the new analogues.

The optimization process is often guided by a variety of computational tools and techniques: